molecular formula C44H50Cl2N4O2 B1666829 Alcuronium chloride CAS No. 15180-03-7

Alcuronium chloride

Cat. No. B1666829
CAS RN: 15180-03-7
M. Wt: 737.8 g/mol
InChI Key: CPYGBGOXCJJJGC-GKLGUMFISA-L
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Description

Alcuronium chloride, also known as Alloferin, is a non-depolarizing skeletal muscle relaxant similar to tubocurarine . It is used as an anesthesia adjuvant .


Synthesis Analysis

Alcuronium chloride is prepared from toxiferine, the most potent of the naturally occurring curare alkaloids, by substituting two quaternary ammonium groups with allyl radicals .


Molecular Structure Analysis

The molecular formula of Alcuronium chloride is C44H50N4O2 . The average molecular weight is 666.909 and the monoisotopic weight is 666.392279706 .

Scientific Research Applications

Neuromuscular Blocking Agent

Alcuronium chloride is primarily used as a neuromuscular blocking agent in anesthesia. It facilitates tracheal intubation and provides muscle relaxation during surgery or mechanical ventilation .

Pharmacokinetics Studies

Research has been conducted to understand the pharmacokinetics of Alcuronium chloride in humans. Studies focus on its absorption, distribution, metabolism, and excretion to optimize dosing and minimize side effects .

Allergy and Hypersensitivity Research

Alcuronium chloride has been studied for its potential to cause allergic reactions or hypersensitivity in patients. This research is crucial for improving patient safety during anesthesia .

Comparative Studies with Other Neuromuscular Blockers

Comparative studies have been performed to evaluate the efficacy and safety of Alcuronium chloride against other neuromuscular blocking agents, which helps in selecting the most appropriate agent for different clinical scenarios .

Anesthesia Depth Monitoring

Alcuronium chloride’s effect on muscle twitch response is used to monitor the depth of anesthesia, ensuring that patients remain adequately sedated during procedures .

Toxicology and Safety Evaluation

As a derivative of the curare alkaloid toxiferine, Alcuronium chloride is also used in toxicological studies to assess its safety profile and establish safe usage guidelines .

Mechanism of Action Research

The mechanism by which Alcuronium chloride acts as a muscle relaxant is an area of ongoing research, contributing to the broader understanding of neuromuscular transmission and its modulation .

Development of Newer Agents

Alcuronium chloride serves as a reference compound in the development of newer neuromuscular blocking agents with improved profiles regarding onset, duration, and side effects .

Safety And Hazards

Alcuronium chloride is classified as Acute toxicity, Oral (Category 2), H300, which means it is fatal if swallowed . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling .

Relevant Papers

  • “Clinical pharmacokinetics of alcuronium chloride in man” - This paper describes the pharmacokinetic behavior of alcuronium in patients undergoing anesthesia .
  • “Alcuronium (alloferin) - a new neuromuscular blocking agent” - This paper advocates Alcuronium chloride as a neuromuscular blocking agent of medium duration .

properties

IUPAC Name

(2E)-2-[(1S,9Z,11S,13S,14R,17S,25Z,27S,30R,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H50N4O2.2ClH/c1-3-17-47-19-15-43-35-9-5-7-11-37(35)45-26-34-32-24-40-44(16-20-48(40,18-4-2)28-30(32)14-22-50)36-10-6-8-12-38(36)46(42(34)44)25-33(41(43)45)31(23-39(43)47)29(27-47)13-21-49;;/h3-14,25-26,31-32,39-42,49-50H,1-2,15-24,27-28H2;2*1H/q+2;;/p-2/b29-13-,30-14-,33-25-,34-26-;;/t31-,32-,39-,40-,41-,42-,43+,44+,47-,48-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYGBGOXCJJJGC-GKLGUMFISA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[N@@+]12[C@@H]3[C@]4(C5=CC=CC=C5N/6[C@H]4/C(=C\N7[C@H]8/C(=C6)/[C@@H]9/C(=C\CO)/C[N@+]4([C@H]([C@]8(C5=CC=CC=C75)CC4)C9)CC=C)/[C@@H](C3)/C(=C\CO)/C1)CC2.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H50Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23214-96-2 (Parent)
Record name Alcuronium chloride [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015180037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0045414
Record name Alcuronium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

737.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alcuronium chloride

CAS RN

15180-03-7
Record name Alcuronium chloride [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015180037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcuronium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alcuronium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.648
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ALCURONIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does alcuronium chloride achieve neuromuscular blockade?

A1: Alcuronium chloride acts as a competitive antagonist at nicotinic acetylcholine receptors located at the neuromuscular junction. [, , , , ] It competes with acetylcholine for binding to these receptors, preventing depolarization of the muscle fiber and ultimately leading to muscle relaxation. [, , ]

Q2: What makes alcuronium chloride particularly interesting for studying receptor structure-activity relationships?

A2: The ability of alcuronium chloride to release histamine, albeit with lower potency than tubocurarine, offers a unique avenue for studying receptor structure requirements for histamine release. [] This characteristic allows researchers to explore the molecular features essential for triggering this response.

Q3: Are there specific patient populations that exhibit altered sensitivity to alcuronium chloride?

A3: Yes. Research indicates that patients with myasthenia gravis demonstrate increased sensitivity to alcuronium chloride compared to individuals without the condition. [, ] This heightened sensitivity necessitates careful dosage adjustments during surgical procedures. Burn patients also exhibit an increased requirement for alcuronium chloride compared to general surgery patients. []

Q4: What is the molecular formula and weight of alcuronium chloride?

A4: While the provided abstracts do not explicitly state the molecular formula and weight, they do mention that alcuronium chloride is a synthetic derivative of toxiferine, a naturally occurring curare alkaloid. [, , ] Further research into chemical databases would be necessary to obtain the precise molecular formula and weight.

Q5: How is the structure of alcuronium chloride related to its neuromuscular blocking activity?

A5: Although not explicitly detailed in the abstracts, research suggests that the presence of two quaternary ammonium groups, introduced by substituting allyl radicals in toxiferine, is crucial for the neuromuscular blocking action of alcuronium chloride. [] Further structure-activity relationship studies are necessary to fully elucidate the contributions of specific structural moieties.

Q6: What are the primary clinical applications of alcuronium chloride?

A6: Alcuronium chloride is primarily used as a neuromuscular blocking agent during surgical procedures to facilitate intubation and provide muscle relaxation. [, , , , , ] It's considered a medium-duration muscle relaxant, offering a balance between onset time and duration of action. [, , ]

Q7: Are there any documented cases of adverse reactions to alcuronium chloride?

A7: Yes, rare instances of anaphylactic shock related to alcuronium chloride have been reported, highlighting the importance of thorough patient history and allergy testing before administration. [, ]

Q8: How do the cardiovascular effects of alcuronium chloride compare to other neuromuscular blocking agents?

A8: Studies comparing alcuronium chloride to other muscle relaxants, such as pancuronium bromide, suggest differences in their cardiovascular effects. [, , ] While the provided abstracts do not provide detailed comparative data, they emphasize the need for careful selection of muscle relaxants based on individual patient characteristics and the specific surgical procedure.

Q9: How does the use of alcuronium chloride in anesthesia impact cerebral blood flow?

A9: Research indicates that the administration of alcuronium chloride during anesthesia induction can influence cerebral blood flow velocity. [] This effect underscores the importance of careful monitoring, particularly in patients with cerebrovascular disorders.

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